molecular formula C8H12BNO3 B3280819 5-(Ethoxymethyl)pyridine-3-boronic acid CAS No. 723281-60-5

5-(Ethoxymethyl)pyridine-3-boronic acid

Cat. No.: B3280819
CAS No.: 723281-60-5
M. Wt: 181 g/mol
InChI Key: HPDQZTTXRRXCPR-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)pyridine-3-boronic acid is an organoboron compound with the molecular formula C8H12BNO3. It is a boronic acid derivative that features a pyridine ring substituted with an ethoxymethyl group at the 5-position and a boronic acid group at the 3-position.

Mechanism of Action

Target of Action

The primary target of 5-(Ethoxymethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, suggesting that it has a minimal impact on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethyl)pyridine-3-boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethoxymethyl)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-(Ethoxymethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyridine-3-boronic acid: Lacks the ethoxymethyl group, making it less versatile in certain reactions.

    5-Methylpyridine-3-boronic acid: Similar structure but with a methyl group instead of an ethoxymethyl group, affecting its reactivity and applications.

Uniqueness: 5-(Ethoxymethyl)pyridine-3-boronic acid is unique due to the presence of both the boronic acid and ethoxymethyl groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

[5-(ethoxymethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5,11-12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQZTTXRRXCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)COCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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